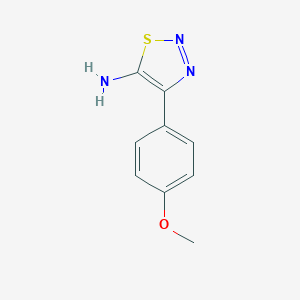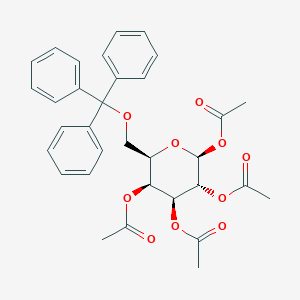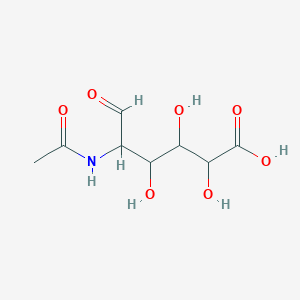
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.2084. This compound is characterized by its piperazinedione core structure, which is substituted with a methoxy group and an isopropyl group. The (3S-cis) configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-: A closely related compound with similar structural features.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3R-cis)-(9CI): An isomer with a different stereochemistry.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-trans)-(9CI): Another isomer with a different spatial arrangement of atoms.
Uniqueness
The uniqueness of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) lies in its specific stereochemistry and the presence of both methoxy and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
122170-10-9 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
Clé InChI |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)










